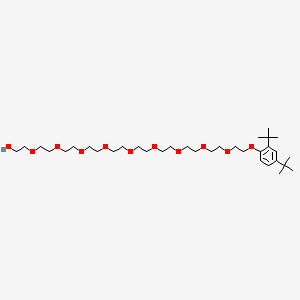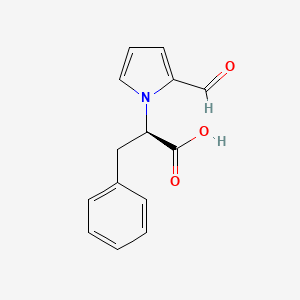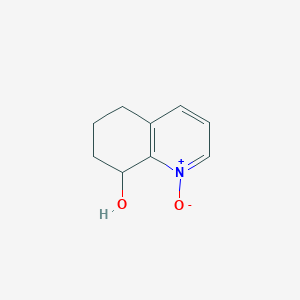
8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a hydroxyl group at the 8th position and an oxide group at the 1st position of the tetrahydroquinoline ring. It is an important intermediate in the synthesis of various quinoline derivatives and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide typically involves the oxidation of 5,6,7,8-tetrahydroquinoline. One common method is the Boekelheide rearrangement, where 5,6,7,8-tetrahydroquinoline is treated with an oxidizing agent such as hydrogen peroxide or peracids under acidic conditions to yield the desired oxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the oxide group back to the parent tetrahydroquinoline.
Substitution: The hydroxyl group at the 8th position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 5,6,7,8-Tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide involves its interaction with various molecular targets. The hydroxyl group at the 8th position and the oxide group at the 1st position play crucial roles in its reactivity. These functional groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological and chemical activities .
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinoline 1-oxide: Similar structure but lacks the hydroxyl group at the 8th position.
8-Hydroxyquinoline: Lacks the tetrahydro structure and the oxide group at the 1st position.
5,6,7,8-Tetrahydroisoquinoline: Similar tetrahydro structure but different ring system .
Uniqueness: 8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide is unique due to the presence of both the hydroxyl and oxide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a promising candidate for various scientific applications .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-oxido-5,6,7,8-tetrahydroquinolin-1-ium-8-ol |
InChI |
InChI=1S/C9H11NO2/c11-8-5-1-3-7-4-2-6-10(12)9(7)8/h2,4,6,8,11H,1,3,5H2 |
InChI Key |
DUZIHYHIPZNGPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=[N+]2[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


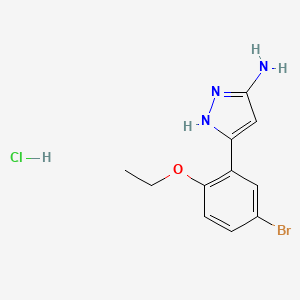
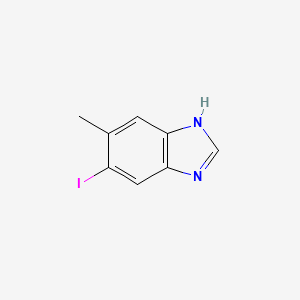

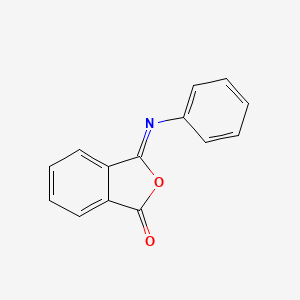
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)
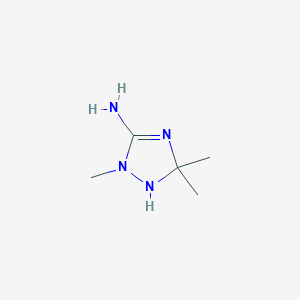

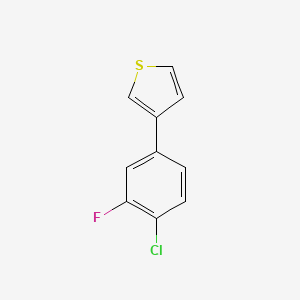
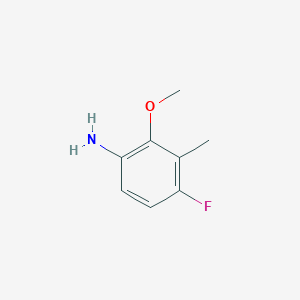
![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)
